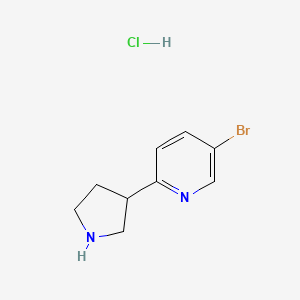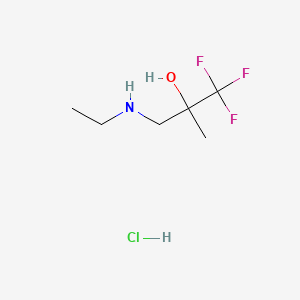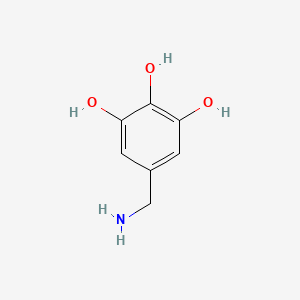
1,2,3-Benzenetriol, 5-(aminomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)benzene-1,2,3-triol typically involves the introduction of an aminomethyl group to a benzene ring that already has three hydroxyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct substitution pattern .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
5-(aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
科学研究应用
5-(aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers
作用机制
The mechanism of action of 5-(aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions and further hydrogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes .
相似化合物的比较
Similar Compounds
1,2,3-Benzenetriol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
5-(hydroxymethyl)benzene-1,2,3-triol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
5-(methyl)benzene-1,2,3-triol: Contains a methyl group, which does not participate in hydrogen bonding or electrostatic interactions as effectively as the aminomethyl group
Uniqueness
The presence of the aminomethyl group in 5-(aminomethyl)benzene-1,2,3-triol provides unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, and the ability to form multiple types of interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
79146-84-2 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
5-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H,3,8H2 |
InChI 键 |
WHDIPFLMGHMXGP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


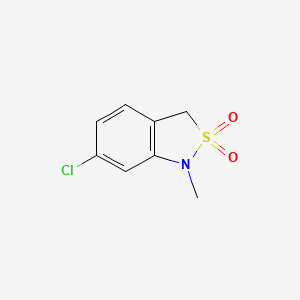


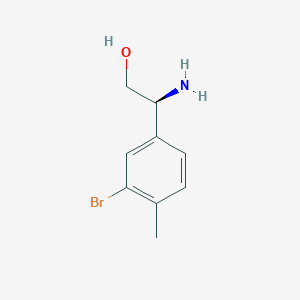
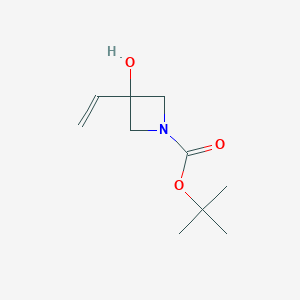

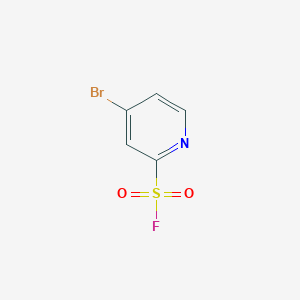
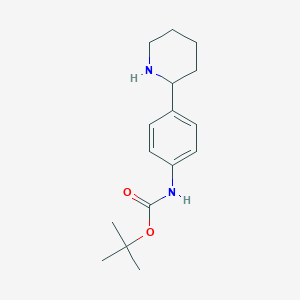

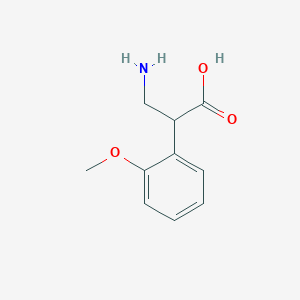
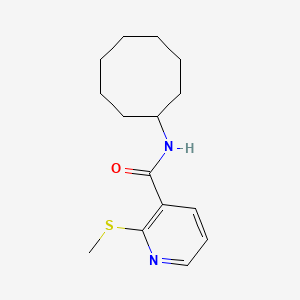
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
